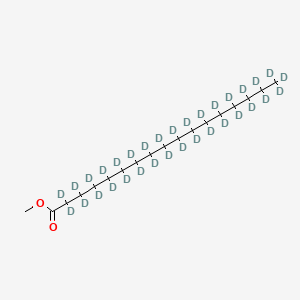

Methyl heptadecanoate-d33

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontadeuterioheptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-17H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEBIMLTDXKIPR-SRIUXHGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746000 | |

| Record name | Methyl (~2~H_33_)heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219804-81-5 | |

| Record name | Methyl (~2~H_33_)heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Methyl heptadecanoate-d33 and its chemical properties?

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methyl heptadecanoate-d33, a deuterated fatty acid methyl ester. Its primary application is as an internal standard for the precise quantification of fatty acids in complex biological samples using mass spectrometry. This guide details its chemical properties, outlines a typical experimental workflow for its use, and presents this information in a format tailored for research and development professionals.

Core Chemical and Physical Properties

This compound is the deuterated analog of Methyl heptadecanoate (also known as Methyl margarate). The extensive labeling with 33 deuterium atoms makes it an ideal internal standard for mass spectrometry-based lipidomics, as its chemical behavior is nearly identical to its non-labeled counterpart, but it is easily distinguishable by its significantly higher mass.[1] This mass shift of +33 amu ensures that its signal does not overlap with endogenous analytes.[1]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₃D₃₃O₂ / CD₃(CD₂)₁₅COOCH₃ | [2][3] |

| Molecular Weight | 317.68 g/mol | [1][2][3][4][5] |

| CAS Number | 1219804-81-5 | [1][3][4] |

| Appearance | White to Off-White Solid / Powder | [1][4] |

| Melting Point | 28 - 30.3 °C | [1][4] |

| Boiling Point | 152-153 °C @ 0.05 mmHg 337.1 °C @ 760 mmHg | [1][2][4] |

| Purity (Assay) | ≥97.5% (GC), 98% (CP) | [1] |

| Isotopic Purity | 98 atom % D | [1] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly) | [4] |

| Storage Temperature | 2-8°C (Refrigerator) | [1][4] |

Application in Quantitative Fatty Acid Analysis

This compound is predominantly used as an internal standard in quantitative analytical methods, particularly for the analysis of fatty acid methyl esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS).[6] The addition of a known quantity of the deuterated standard at the beginning of the sample preparation process allows for the correction of analyte loss during extraction and derivatization, as well as variations in instrument response.[7] This ensures high accuracy and precision in the final quantification of endogenous fatty acids.

General Experimental Workflow

The following diagram illustrates the typical workflow for the quantification of fatty acids in a biological sample using this compound as an internal standard.

Caption: Workflow for Fatty Acid Quantification using a Deuterated Internal Standard.

Detailed Experimental Protocol: FAMEs Analysis by GC-MS

This protocol provides a representative method for the quantitative analysis of fatty acids in biological plasma using this compound as an internal standard.

Materials and Reagents

-

This compound solution (e.g., 1 mg/mL in methanol)

-

Biological plasma samples

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Boron trifluoride (BF₃) in methanol (14%) or anhydrous methanolic HCl (e.g., 5% w/v)[7][8]

-

Anhydrous Sodium Sulfate

-

Screw-capped glass tubes with PTFE-lined caps

-

GC-MS system with a suitable capillary column (e.g., FAMEWAX, Rt-2560)[6]

Procedure

Step 1: Sample Preparation and Internal Standard Spiking

-

Aliquot 100 µL of plasma into a screw-capped glass tube.

-

Add a precise volume of the this compound internal standard solution (e.g., 10 µL of a 1 mg/mL solution). The amount should be chosen to yield a detector response comparable to the analytes of interest.

Step 2: Lipid Extraction (Modified Folch Method) [9]

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample.[7]

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.[7]

-

Centrifuge the mixture at 2000 x g for 5 minutes to facilitate phase separation.[7]

-

Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen.

Step 3: Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs) This step hydrolyzes fatty acids from complex lipids and converts them to their volatile methyl ester form for GC analysis.

-

Add 1 mL of 14% BF₃-methanol reagent to the dried lipid extract.[10]

-

Seal the tube tightly and heat at 65-100°C for 20-60 minutes.[8][10]

-

Cool the tube to room temperature.

-

Add 1 mL of water and 1 mL of hexane to the tube.

-

Vortex for 1 minute to extract the FAMEs into the upper hexane layer.

-

Centrifuge briefly to separate the phases.

-

Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the final extract to a GC vial for analysis.

Step 4: GC-MS Analysis

-

Injection: Inject 1 µL of the FAMEs extract into the GC-MS system in splitless mode.

-

GC Conditions (Example):

-

Inlet Temperature: 220°C

-

Column: FAMEWAX capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)

-

Oven Program: Start at 70°C, ramp to 170°C at 11°C/min, then ramp to 220°C at 20°C/min, and hold for 2.5 minutes.[11]

-

Carrier Gas: Helium

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. SIM mode offers higher sensitivity by monitoring specific ions for each analyte and the internal standard.[7][11]

-

Monitored Ions: Select characteristic ions for each target FAME and for this compound.

-

Step 5: Data Analysis and Quantification

-

Integrate the peak areas for each target FAME analyte and for the this compound internal standard.

-

For each analyte, calculate the response ratio: (Peak Area of Analyte) / (Peak Area of Internal Standard).

-

Construct a calibration curve by analyzing standards with known concentrations of each fatty acid and a constant concentration of the internal standard. Plot the response ratio against the analyte concentration.

-

Determine the concentration of each fatty acid in the unknown samples by interpolating their response ratios on the calibration curve.[7]

Logical Relationship for Quantification

The underlying principle of quantification using an internal standard (IS) is based on the consistency of the response ratio between the analyte and the IS across a range of concentrations.

Caption: Principle of Internal Standard Calibration for Accurate Quantification.

Conclusion

This compound is an essential tool for researchers requiring accurate and precise quantification of fatty acids. Its physical and chemical properties are well-defined, and its application as an internal standard within a robust analytical workflow, such as the one detailed here, can significantly enhance the reliability of experimental results in lipidomics research and drug development.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

- 3. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]

- 4. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. gcms.cz [gcms.cz]

- 7. benchchem.com [benchchem.com]

- 8. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purity of Methyl Heptadecanoate-d33

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of Methyl heptadecanoate-d33. This deuterated fatty acid methyl ester is a crucial internal standard in mass spectrometry-based lipidomics and metabolic research due to its chemical similarity to endogenous lipids and its distinct mass shift. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for clarity.

Synthesis of this compound

The synthesis of this compound involves a two-step process: the deuteration of the parent fatty acid, heptadecanoic acid, followed by the esterification of the deuterated acid to its methyl ester.

Synthesis of Heptadecanoic Acid-d33

A common and effective method for producing perdeuterated fatty acids is through heterogeneous catalysis with deuterium gas or deuterium oxide (D₂O) in the presence of a noble metal catalyst.

Experimental Protocol: Catalytic H/D Exchange

-

Catalyst Preparation: A 10% Palladium on charcoal (Pd/C) catalyst is typically used. The catalyst should be dried under vacuum prior to use to remove any adsorbed water.

-

Reaction Setup: In a high-pressure stainless-steel reactor, heptadecanoic acid and the Pd/C catalyst (typically 10-20% by weight of the fatty acid) are added.

-

Deuteration: The reactor is sealed and purged several times with nitrogen gas to remove air. Deuterium oxide (D₂O, 99.8 atom % D) is then introduced into the reactor.

-

Reaction Conditions: The reactor is heated to 180-200°C and pressurized with deuterium gas (D₂) to approximately 20 bar. The reaction mixture is stirred vigorously for 48-72 hours to ensure efficient H/D exchange.

-

Work-up: After cooling to room temperature, the reactor is depressurized. The reaction mixture is filtered to remove the catalyst. The deuterated heptadecanoic acid is then extracted with an organic solvent such as diethyl ether or dichloromethane. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield Heptadecanoic acid-d33.

| Parameter | Value |

| Starting Material | Heptadecanoic Acid |

| Deuterium Source | Deuterium Oxide (D₂O) and Deuterium Gas (D₂) |

| Catalyst | 10% Palladium on Charcoal (Pd/C) |

| Temperature | 180-200°C |

| Pressure | ~20 bar D₂ |

| Reaction Time | 48-72 hours |

| Typical Yield | >90% |

| Isotopic Purity | >98 atom % D |

Table 1: Typical reaction parameters for the synthesis of Heptadecanoic acid-d33 via catalytic H/D exchange.

Esterification of Heptadecanoic Acid-d33

The deuterated carboxylic acid is then converted to its methyl ester. Acid-catalyzed esterification with methanol is a common and effective method.

Experimental Protocol: Acid-Catalyzed Esterification

-

Reaction Setup: Heptadecanoic acid-d33 is dissolved in a mixture of anhydrous methanol (a significant excess) and a small amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in methanol.

-

Reaction Conditions: The reaction mixture is refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude this compound.

| Parameter | Value |

| Starting Material | Heptadecanoic Acid-d33 |

| Reagents | Anhydrous Methanol, Sulfuric Acid (catalyst) |

| Temperature | Reflux (~65°C) |

| Reaction Time | 2-4 hours |

| Typical Yield | >95% |

Table 2: Typical reaction parameters for the acid-catalyzed esterification of Heptadecanoic acid-d33.

Alternatively, for small-scale preparations or for substrates sensitive to acidic conditions, esterification can be performed using diazomethane. However, diazomethane is a toxic and explosive reagent and must be handled with extreme caution in a well-ventilated fume hood using appropriate safety measures.[1][2][3]

Purification of this compound

Purification of the crude product is essential to remove any unreacted starting materials, by-products, and catalyst residues. Silica gel chromatography is a widely used and effective method for the purification of fatty acid methyl esters.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Preparation: A glass column is packed with silica gel 60 (70-230 mesh) as a slurry in a non-polar solvent, typically hexane.

-

Sample Loading: The crude this compound is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

Elution: The column is eluted with a gradient of increasing polarity. A common solvent system is a mixture of hexane and diethyl ether or hexane and ethyl acetate. The elution can start with 100% hexane, and the polarity is gradually increased by adding the more polar solvent.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Isolation: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

| Parameter | Value |

| Stationary Phase | Silica Gel 60 (70-230 mesh) |

| Mobile Phase | Hexane/Diethyl Ether or Hexane/Ethyl Acetate gradient |

| Elution Profile | Gradient from low to high polarity |

| Monitoring | Thin-Layer Chromatography (TLC) |

| Typical Recovery | >85% |

| Expected Chemical Purity | >98% |

Table 3: Typical parameters for the purification of this compound by silica gel chromatography.

Purity Analysis

The chemical and isotopic purity of the final product must be rigorously assessed. Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.

Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the chemical purity by separating the components of the sample and providing mass spectral data for identification.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent such as hexane or dichloromethane.

-

GC Conditions:

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

-

Injector: Splitless injection is typically used for high sensitivity. Injector temperature is set to 250-280°C.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation. A typical program starts at a lower temperature (e.g., 100°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 250-300°C) at a rate of 5-10°C/min.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A mass range of m/z 50-500 is typically scanned.

-

-

Data Analysis: The chemical purity is determined by integrating the peak area of this compound relative to the total peak area in the chromatogram.

| Parameter | Value |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Injection Mode | Splitless |

| Injector Temperature | 250-280°C |

| Oven Program | e.g., 100°C (2 min), then 10°C/min to 280°C (5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

Table 4: Typical GC-MS parameters for the analysis of this compound.

Isotopic Purity by Mass Spectrometry

The isotopic purity (atom % D) is determined by analyzing the mass spectrum of the molecular ion cluster. The relative intensities of the different isotopologues (molecules with different numbers of deuterium atoms) are used to calculate the isotopic enrichment.[4][5][6]

Data Analysis Protocol: Isotopic Purity Calculation

-

Acquire High-Resolution Mass Spectrum: Obtain a high-resolution mass spectrum of the molecular ion region of this compound.

-

Identify Isotopologue Peaks: Identify the peaks corresponding to the different isotopologues (M, M+1, M+2, ... M+33).

-

Correct for Natural Isotope Abundance: The observed intensities must be corrected for the natural abundance of ¹³C.

-

Calculate Isotopic Purity: The isotopic purity is calculated using the following formula:

Isotopic Purity (atom % D) = [ (Σ (n * Iₙ)) / (33 * Σ Iₙ) ] * 100

Where:

-

n is the number of deuterium atoms in an isotopologue.

-

Iₙ is the corrected intensity of the isotopologue with n deuterium atoms.

-

| Analysis Technique | Parameter Measured | Typical Value |

| GC-MS | Chemical Purity | >98% |

| High-Resolution MS | Isotopic Purity (atom % D) | >98% |

Table 5: Purity specifications for this compound.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. In the ¹H NMR spectrum of highly deuterated this compound, the signals corresponding to the fatty acid chain protons will be absent or significantly reduced in intensity, while the singlet for the methyl ester protons (-OCH₃) will be present. The ¹³C NMR spectrum will show the characteristic signals for the carbonyl carbon and the methyl ester carbon, along with the deuterated carbons of the alkyl chain, which may appear as multiplets due to C-D coupling.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed purity analysis of this compound. The protocols and data presented herein are based on established chemical principles and analytical techniques, offering a valuable resource for researchers, scientists, and drug development professionals who require high-purity deuterated standards for their work. Adherence to these methodologies will ensure the reliable production and characterization of this compound for its application as an internal standard in quantitative mass spectrometry.

References

- 1. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 2. aocs.org [aocs.org]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide on Methyl Heptadecanoate-d33

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure and weight of methyl heptadecanoate-d33, a deuterated form of methyl heptadecanoate. This stable isotope-labeled compound is a valuable tool in various research applications, particularly in mass spectrometry-based analyses where it serves as an internal standard.

Molecular Structure

This compound is the methyl ester of heptadecanoic acid, where 33 of the hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen. The molecular formula for this compound is C₁₈H₃D₃₃O₂.[1][2] The deuteration occurs at specific positions along the fatty acid chain, formally named Heptadecanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-d33 acid, methyl ester.[1] The linear formula is often represented as CD₃(CD₂)₁₅COOCH₃.[3][4]

The structure consists of a 17-carbon saturated fatty acid chain (heptadecanoic acid) where the hydrogens on the carbons from position 2 to 17 are replaced by deuterium. This chain is attached to a methyl ester group (-COOCH₃). The non-deuterated counterpart, methyl heptadecanoate, is a naturally occurring fatty acid methyl ester.[5]

Caption: Linear representation of this compound.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The inclusion of deuterium, which has a higher atomic weight than protium (the common isotope of hydrogen), significantly increases the molecular weight of this compound compared to its non-deuterated form.

| Property | Value | Unit |

| Molecular Formula | C₁₈H₃D₃₃O₂ | |

| Molecular Weight | 317.68 | g/mol |

| Exact Mass | 317.478668 | Da |

Table 1: Molecular weight and formula of this compound.[1][2][3][4][6]

In contrast, the molecular weight of the non-deuterated methyl heptadecanoate (C₁₈H₃₆O₂) is approximately 284.48 g/mol .[7][8][9] This mass shift of +33 is a key feature utilized in mass spectrometry for distinguishing the internal standard from the endogenous analyte.[3]

Experimental Protocols

The determination of the molecular structure and weight of chemical compounds like this compound typically involves a combination of analytical techniques. While specific experimental protocols for the initial characterization of this particular deuterated standard are proprietary to the manufacturers, the general methodologies are well-established in the field of analytical chemistry.

1. Mass Spectrometry (MS) for Molecular Weight and Formula Determination:

-

Objective: To determine the accurate mass and confirm the elemental composition.

-

Methodology: High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or gas chromatography (GC), is employed.

-

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol, chloroform) to a low concentration (e.g., 1 µg/mL).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) is calibrated using a known standard.

-

Analysis: The sample is introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the molecular ion with high precision.

-

Data Interpretation: The measured exact mass is used to calculate the elemental formula. The observed isotopic pattern, particularly the significant M+1 and M+2 peaks due to the natural abundance of ¹³C, is compared with the theoretical pattern for the proposed formula to confirm its validity. The large mass shift from the non-labeled compound confirms the degree of deuteration.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

Objective: To confirm the connectivity of atoms and the positions of deuterium labeling.

-

Methodology: ¹H NMR and ¹³C NMR are standard techniques. Due to the extensive deuteration, ¹H NMR would show the absence of signals from the fatty acid chain and a singlet for the methyl ester protons. ²H (Deuterium) NMR could be used to confirm the presence and locations of the deuterium atoms.

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Analysis: ¹H and ¹³C NMR spectra are acquired.

-

Data Interpretation: In the ¹H NMR spectrum, the absence of signals in the aliphatic region and the presence of a singlet around 3.6 ppm corresponding to the methyl ester protons would confirm the structure. The ¹³C NMR would show signals for all 18 carbon atoms, with the chemical shifts providing information about their chemical environment. The coupling patterns (or lack thereof in the case of deuteration) provide further structural confirmation.

-

Caption: General workflow for compound characterization.

References

- 1. larodan.com [larodan.com]

- 2. Methyl (2H33)heptadecanoate | CAS#:1219804-81-5 | Chemsrc [chemsrc.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound D 98atom , 98 CP 1219804-81-5 [sigmaaldrich.com]

- 5. Methyl margarate | C18H36O2 | CID 15609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Heptadecanoic acid-d33 methyl ester, Methyl margarate-d33 [sigmaaldrich.com]

- 7. Heptadecanoic acid, methyl ester [webbook.nist.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. METHYL HEPTADECANOATE | 1731-92-6 [chemicalbook.com]

The Sentinel in the System: A Technical Guide to Methyl Heptadecanoate-d33 in Stable Isotope Labeling Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of metabolomics and lipidomics, precision and accuracy are paramount. Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful tool for elucidating metabolic pathways, quantifying endogenous molecules, and understanding drug metabolism. Within this landscape, methyl heptadecanoate-d33 stands out as a crucial internal standard and metabolic tracer. Its unique properties—an odd-chain fatty acid structure and heavy isotope labeling—make it an indispensable tool for researchers seeking to achieve robust and reliable quantitative data. This technical guide provides an in-depth exploration of the role of this compound in stable isotope labeling studies, complete with experimental protocols, quantitative data, and visual workflows to empower your research.

This compound is a deuterated form of methyl heptadecanoate, a fatty acid methyl ester (FAME). The "d33" designation indicates that 33 hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it heavier than its endogenous counterparts, allowing it to be distinguished and quantified by mass spectrometry.[1] Its primary application is as an internal standard in quantitative analyses of fatty acids by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2]

Core Applications in Stable Isotope Labeling

The utility of this compound spans two main areas in stable isotope labeling studies:

-

Internal Standard for Accurate Quantification: As an internal standard, a known amount of this compound is added to biological samples at the beginning of the experimental workflow. Because it is chemically similar to the fatty acids being analyzed, it experiences similar losses during sample preparation, extraction, and derivatization. By comparing the signal of the endogenous fatty acids to the known quantity of the internal standard, researchers can correct for experimental variability and achieve accurate quantification. The use of an odd-chain fatty acid is particularly advantageous as it is typically present in very low concentrations in most biological systems, thus minimizing interference with the measurement of endogenous even-chain fatty acids.

-

Metabolic Tracer for Pathway Analysis: While less common than its use as an internal standard, deuterated odd-chain fatty acids like heptadecanoic acid-d33 can be used to trace metabolic pathways. When introduced into a biological system, the deuterated fatty acid is metabolized, and the deuterium label can be tracked through various downstream metabolites. This allows researchers to study the kinetics of fatty acid oxidation, incorporation into complex lipids, and other metabolic transformations.[3][4]

Data Presentation: Performance and Validation

The reliability of an internal standard is contingent on its analytical performance. The following tables summarize key quantitative parameters for the use of this compound as an internal standard in fatty acid analysis, based on typical validation data from relevant methodologies.

Table 1: GC-MS Calibration Curve Data for Fatty Acid Methyl Esters (FAMEs) using this compound as an Internal Standard

| FAME Analyte | Concentration Range (mg/kg) | R² Value |

| Methyl Palmitate (C16:0) | 1 - 40 | >0.999 |

| Methyl Stearate (C18:0) | 1 - 40 | >0.999 |

| Methyl Oleate (C18:1) | 1 - 40 | >0.999 |

| Methyl Linoleate (C18:2) | 1 - 40 | >0.999 |

| Methyl Linolenate (C18:3) | 1 - 40 | >0.999 |

| Data adapted from methodologies for FAME analysis in complex matrices.[5] |

Table 2: Method Validation Parameters for Fatty Acid Quantification using a Deuterated Internal Standard

| Parameter | Typical Value | Description |

| Linearity (R²) | >0.99 | Demonstrates a proportional response of the instrument to the concentration of the analyte over a specified range. |

| Precision (%RSD) | <15% | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. |

| Accuracy (%Recovery) | 85-115% | The closeness of the measured value to the true value. |

| Limit of Detection (LOD) | Analyte-dependent | The lowest concentration of an analyte that can be reliably distinguished from background noise. |

| Limit of Quantification (LOQ) | Analyte-dependent | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. |

| General validation parameters based on established bioanalytical method validation guidelines. |

Experimental Protocols

The following are detailed methodologies for the analysis of fatty acids in biological samples using this compound as an internal standard.

Protocol 1: Total Fatty Acid Analysis from Plasma using GC-MS

1. Sample Preparation and Lipid Extraction:

- To 100 µL of plasma, add a known amount of this compound in a suitable solvent (e.g., 10 µL of a 1 mg/mL solution in methanol).

- Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.

- Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

- Add 500 µL of 0.9% NaCl solution and vortex for another 30 seconds to induce phase separation.

- Centrifuge at 2,000 x g for 10 minutes at 4°C.

- Carefully collect the lower organic layer (chloroform phase) containing the lipids into a clean glass tube.[6]

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

- Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

- Add 1 mL of 2% sulfuric acid in methanol to the dried lipid extract.

- Cap the tube tightly and heat at 80°C for 1 hour to facilitate the transesterification of fatty acids to FAMEs.

- After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water.

- Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.

- Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

3. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:

- Column: DB-225 or similar polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

- Injector Temperature: 250°C.

- Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 220°C at 4°C/min, and hold for 10 minutes.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis. Key ions for this compound would include its molecular ion and characteristic fragments, shifted by the mass of the deuterium atoms.

Protocol 2: Lipidomic Profiling using LC-MS/MS

1. Sample Preparation and Lipid Extraction:

- To 50 µL of serum, add a known amount of this compound.

- Add 1 mL of a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water.

- Vortex for 5 minutes and centrifuge at 14,000 x g for 15 minutes.

- Collect the lower organic phase.

- Dry the extract under nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 100 µL of 9:1 methanol:toluene).[7]

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC) Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

- Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

- Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid and 10 mM ammonium formate.

- Gradient: A suitable gradient to separate the different lipid classes.

- Flow Rate: 0.3 mL/min.

- Tandem Mass Spectrometry (MS/MS) Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

- Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific lipid species. Precursor and product ions for each analyte and the internal standard are monitored.

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the use of this compound in stable isotope labeling studies.

Caption: Experimental workflow for fatty acid quantification.

Caption: Metabolic fate of heptadecanoic acid-d33.

Conclusion

This compound is a versatile and powerful tool in the arsenal of researchers in lipidomics and metabolomics. Its utility as an internal standard provides a foundation for accurate and reproducible quantification of fatty acids, a critical aspect of understanding their roles in health and disease. Furthermore, its potential as a metabolic tracer opens avenues for dynamic studies of fatty acid metabolism. By employing the robust protocols and understanding the principles outlined in this guide, researchers, scientists, and drug development professionals can leverage the full potential of this compound to advance their scientific inquiries and contribute to the development of new diagnostics and therapeutics.

References

- 1. bluetigerscientific.com [bluetigerscientific.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and initial evaluation of 17-(11)C-heptadecanoic acid for measurement of myocardial fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

A Technical Guide to the Physical State and Solubility of Methyl Heptadecanoate-d33

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical state and solubility of Methyl heptadecanoate-d33 (deuterated methyl margarate), a critical isotopically labeled fatty acid methyl ester (FAME) used in various research applications, including as an internal standard in mass spectrometry-based lipidomics.

Physicochemical Properties of this compound

This compound is a saturated fatty acid methyl ester with a deuterated acyl chain. Its physical and chemical properties are closely related to its non-deuterated counterpart, methyl heptadecanoate.

Physical State

At standard temperature and pressure, this compound exists as a white to off-white solid.[1][2] It is often supplied as a powder or in a crystalline form.[3][4] This solid state is consistent with other long-chain saturated fatty acid methyl esters.

Key Physical Data

The following table summarizes the key physical data for this compound and its non-deuterated analog for comparison.

| Property | This compound | Methyl heptadecanoate |

| Molecular Formula | C₁₈H₃D₃₃O₂ | C₁₈H₃₆O₂ |

| Molecular Weight | 317.68 g/mol [3][5][6] | 284.48 g/mol [7] |

| Physical Form | Powder / Solid[2][3][4] | White or colorless to light yellow powder to lump to clear liquid[7] |

| Melting Point | 28 - 30 °C[1] | 27 - 30.3 °C[3][7] |

| Boiling Point | 152-153 °C at 0.05 mmHg[1][3] | 152 - 153 °C at 0.05 mmHg[7] |

| Storage Temperature | 2-8°C[3] or Room Temperature[2] | 0 - 8 °C[7] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in experimental settings, particularly for sample preparation in analytical methods like gas chromatography-mass spectrometry (GC-MS).

Qualitative Solubility

Based on supplier information, this compound is slightly soluble in the following organic solvents:

Generally, as a long-chain fatty acid methyl ester, it is expected to be soluble in nonpolar organic solvents and poorly soluble in polar solvents like water. The principle of "like dissolves like" is a good predictor of its solubility behavior.

Quantitative Solubility

Quantitative solubility data for this compound is not widely published. However, data for the non-deuterated Methyl heptadecanoate provides a strong indication of its solubility.

| Solvent | Methyl heptadecanoate Solubility |

| Dimethyl Sulfoxide (DMSO) | Approximately 10 mg/mL |

| Ethanol | Approximately 25 mg/mL |

It is important to note that deuteration can slightly alter the physicochemical properties of a molecule, including its solubility, due to the stronger C-D bond compared to the C-H bond. Therefore, the solubility of this compound may differ slightly from its non-deuterated analog.

Experimental Protocol for Solubility Determination

The following protocol outlines a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents using the shake-flask method, a widely accepted technique for solubility measurement.

Materials

-

This compound

-

Selected organic solvents (e.g., hexane, chloroform, ethyl acetate, methanol, ethanol, acetonitrile, DMSO) of analytical grade or higher

-

Glass vials with PTFE-lined screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled incubator/shaker

-

Centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent. b. Add a known volume of the selected organic solvent to each vial. c. Tightly cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatically controlled incubator/shaker set to a constant temperature (e.g., 25 °C). b. Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can determine the optimal equilibration time.

-

Separation of Undissolved Solid: a. After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle. b. Centrifuge the vials at a moderate speed to further facilitate the separation of the solid phase. c. Carefully withdraw an aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed. d. Filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

-

Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the respective solvent. b. Analyze both the filtered supernatant (the saturated solution) and the standard solutions using a suitable analytical method (HPLC or GC). c. Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions. d. Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.

-

Data Reporting: a. Express the solubility in units of mg/mL or mol/L at the specified temperature. b. Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of this compound.

Caption: Workflow for the physicochemical characterization of this compound.

This guide provides essential information for researchers working with this compound. The detailed experimental protocol for solubility determination will enable the generation of crucial data for its effective use in various scientific applications.

References

Navigating the Invisible: A Technical Guide to the Storage and Stability of Deuterated Internal Standards

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In quantitative mass spectrometry, deuterated internal standards are the bedrock of reliable results, yet their own stability can be a silent source of error. This in-depth technical guide provides a comprehensive overview of the best practices for the storage and handling of deuterated internal standards, supported by experimental protocols and stability data to ensure the accuracy and reproducibility of your analytical methods.

Deuterated internal standards are powerful tools in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1][2] Their near-identical physicochemical properties to the analyte of interest allow them to compensate for variations in sample preparation, chromatography, and ionization.[1] However, the very nature of these molecules—the replacement of hydrogen with deuterium—introduces unique stability considerations that must be carefully managed to maintain their isotopic and chemical purity.

Core Principles of Storage and Handling

The primary goals when storing and handling deuterated internal standards are to prevent chemical degradation and to avoid hydrogen-deuterium (H/D) exchange, which can compromise the isotopic integrity of the standard. The following are key factors to consider:

Temperature: Low temperatures are generally recommended to slow down chemical degradation. For long-term storage, temperatures of -20°C or colder are often advised.[3] Refrigeration at 2-8°C may be suitable for short to medium-term storage of solutions.[3] It is crucial to refer to the manufacturer's certificate of analysis for specific storage temperature recommendations.

Light: Many organic molecules are sensitive to light and can undergo photodegradation. To prevent this, deuterated standards should always be stored in amber vials or otherwise protected from light.[3]

Moisture and Atmosphere: Deuterated compounds can be hygroscopic, and exposure to moisture can lead to H/D exchange.[3] Therefore, it is best practice to handle and store these standards under a dry, inert atmosphere, such as nitrogen or argon.[3] Solid standards should be stored in a desiccator.

Solvent Choice: The choice of solvent is critical to prevent H/D exchange. Aprotic solvents such as acetonitrile, methanol, and ethyl acetate are generally recommended for preparing stock and working solutions.[3] Acidic or basic aqueous solutions should be avoided for long-term storage as they can catalyze the exchange of deuterium atoms with protons from the solvent.[3]

Container: Standards should be stored in tightly sealed, high-quality vials to prevent solvent evaporation and exposure to atmospheric moisture. For highly sensitive or long-term storage, single-use ampoules can be ideal.

Quantitative Stability Data

| Compound/Analyte | Deuterated Standard | Matrix | Storage Condition | Duration | Stability (% Recovery or Remaining) |

| Venetoclax | Venetoclax-d8 | Human Plasma | Bench top (Room Temp) | 72 hours | Stable |

| Venetoclax | Venetoclax-d8 | Human Plasma | -30°C (3 freeze-thaw cycles) | 3 cycles | Stable |

| Venetoclax | Venetoclax-d8 | Human Plasma | Autosampler (2-8°C) | 78 hours | Stable |

| Venetoclax | Venetoclax-d8 | Human Plasma | -30°C | 71 days | Stable |

| Desloratadine | Desloratadine-d5 | Human Plasma | -30°C | 105 days | 98.0% - 99.4% of theoretical values[4] |

| Fentanyl Analogs | Various | Blood | Room Temperature | 9 months | 81.3% - 112.5% (for most analogs)[5] |

| Fentanyl Analogs | Various | Blood | 4°C | 9 months | 81.3% - 112.5% (for most analogs)[5] |

| Fentanyl Analogs | Various | Blood | -20°C | 9 months | Stable (degradation observed after 2 weeks with freeze/thaw cycles)[5] |

Table 1: Long-Term and Bench-Top Stability of Various Deuterated Internal Standards in Biological Matrices.

| Compound Class | Deuterated Standard | Solvent | Storage Condition | Duration | Stability (% Recovery or Remaining) |

| Steroids | d4-Cort, d8-21Deox, d2-11Deox, d5-4AD, d8-17OHP | Methanol/Water (50/50) | -70°C | Not specified | Stock solutions stored |

| Steroids | d7-Aldosterone, d5-11-Deoxycortisol, c3-Androstenedione, c2d2-Pregnenolone, d4-Corticosterone, d5-Allopregnanolone, d5-Etiocholanolone, d4-Hydrocortisone sulfate, d8-Cortisone, d3-Testosterone, d4-Cortisol, d3-5α-Dihydrotestosterone, d9-Progesterone, d8-17-OH Progesterone, d6-Dehydroepiandrosterone sulfate | Methanol | -20°C | Not specified | Recommended storage for standard mixture[6] |

| Fentanyl | Fentanyl-d5 (hydrochloride) | Neat Solid | -20°C | ≥ 3 years | Manufacturer's stability data[7] |

Table 2: Stability of Deuterated Internal Standard Stock Solutions in Organic Solvents.

Experimental Protocols for Stability Assessment

To ensure the reliability of a deuterated internal standard within a specific analytical method, its stability should be rigorously evaluated under conditions that mimic the entire analytical process.

Protocol 1: Freeze-Thaw Stability

Objective: To assess the stability of the deuterated internal standard in a biological matrix after repeated freezing and thawing cycles.

Methodology:

-

Prepare quality control (QC) samples at low and high concentrations by spiking the deuterated standard into the biological matrix.

-

Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

-

Thaw the samples completely at room temperature.

-

Repeat the freeze-thaw cycle for a minimum of three cycles.[1]

-

After the final thaw, process and analyze the samples.

-

The mean concentration of the stability samples should be within ±15% of the nominal concentration.[8]

Protocol 2: Short-Term (Bench-Top) Stability

Objective: To evaluate the stability of the deuterated standard in the biological matrix at room temperature for a duration that reflects the sample handling time in the laboratory.

Methodology:

-

Prepare low and high concentration QC samples in the biological matrix.

-

Place the samples on a laboratory bench at room temperature for a predefined period (e.g., 4, 8, or 24 hours).[9]

-

After the specified duration, process and analyze the samples.

-

The results should be compared against freshly prepared samples or the nominal concentration, with an acceptance criterion of ±15%.

Protocol 3: Long-Term Stability

Objective: To determine the stability of the deuterated internal standard in the biological matrix over the expected duration of sample storage for a study.

Methodology:

-

Prepare a set of QC samples at low and high concentrations.

-

Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

-

At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a subset of the samples.[10]

-

Thaw, process, and analyze the samples along with freshly prepared calibration standards.

-

The measured concentrations of the stored QC samples should be within ±15% of the nominal concentrations.

Protocol 4: Stock Solution Stability

Objective: To assess the stability of the deuterated internal standard in its stock solution solvent at the recommended storage temperature.

Methodology:

-

Prepare a stock solution of the deuterated standard in the chosen aprotic solvent.

-

Store the stock solution at the appropriate temperature (e.g., 2-8°C or -20°C).

-

At regular intervals, prepare working solutions from the stored stock solution and use them to spike into samples for analysis.

-

The response of the internal standard should remain consistent over time.

Visualizing Workflows and Decision Making

Clear and logical workflows are essential for ensuring consistency in the handling and stability testing of deuterated internal standards.

Caption: A generalized workflow for the stability testing of deuterated internal standards.

A systematic approach to selecting the appropriate storage conditions is also critical.

Caption: A decision tree for selecting optimal storage conditions for deuterated internal standards.

Conclusion

The reliability of quantitative analytical data is intrinsically linked to the stability of the deuterated internal standards employed. By adhering to best practices for storage and handling, and by conducting thorough stability assessments, researchers can mitigate the risk of analytical error and ensure the integrity of their results. This guide provides a foundational framework for establishing robust procedures for the management of deuterated internal standards, ultimately contributing to higher quality data in scientific research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. japsonline.com [japsonline.com]

- 9. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Long-Term Stability of 18 Nutritional Biomarkers Stored at −20 °C and 5 °C for up to 12 Months - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: An In-depth Technical Guide to Isotope Effects in Deuterated Compounds

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, has emerged as a powerful tool in modern drug development. This substitution, while seemingly minor, can profoundly alter a drug's metabolic fate, leading to significant improvements in its pharmacokinetic profile, safety, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the core principles governing isotope effects in deuterated compounds, detailed experimental methodologies for their characterization, and a summary of quantitative data for key deuterated pharmaceuticals.

Core Principles: The Kinetic and Thermodynamic Isotope Effects

The substitution of a hydrogen (protium, ¹H) atom with a deuterium (²H) atom introduces a subtle yet impactful change in the mass of a molecule. This mass difference is the fundamental origin of two key phenomena: the Kinetic Isotope Effect (KIE) and the Thermodynamic (or Equilibrium) Isotope Effect (TIE/EIE).

The Kinetic Isotope Effect (KIE)

The Kinetic Isotope Effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[1] In the context of deuterated drugs, the KIE is most relevant to metabolic processes where the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step.[]

The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and more stable.[] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. This effect is particularly pronounced in metabolic pathways mediated by enzymes such as the Cytochrome P450 (CYP) family, which are often responsible for the oxidative metabolism of drugs.[] By selectively deuterating the positions on a drug molecule that are most susceptible to metabolic attack (so-called "soft spots"), the rate of metabolism can be significantly reduced.[3]

The magnitude of the primary KIE is expressed as the ratio of the rate constants for the protiated (kH) and deuterated (kD) compounds (KIE = kH/kD). A KIE value significantly greater than 1 indicates that C-H bond cleavage is part of the rate-determining step of the reaction.

The Thermodynamic (Equilibrium) Isotope Effect (TIE/EIE)

The Thermodynamic Isotope Effect refers to the influence of isotopic substitution on the equilibrium constant of a reaction.[] This effect arises from the differences in the vibrational energies of the reactants and products. While generally smaller than the KIE, the TIE can influence the relative stability of different conformations of a molecule and its binding affinity to target receptors. However, in the realm of drug development, the impact of deuteration is most prominently observed through the kinetic isotope effect on metabolism.

Quantitative Impact of Deuteration on Pharmacokinetics

The practical consequence of the KIE in deuterated drugs is a tangible improvement in their pharmacokinetic profiles. This often translates to a longer half-life, increased systemic exposure (AUC), and potentially a lower peak plasma concentration (Cmax), which can lead to a more favorable safety and tolerability profile.[4] The following tables summarize the pharmacokinetic improvements observed for several deuterated drugs compared to their non-deuterated counterparts.

Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine

| Parameter | Deutetrabenazine (Active Metabolites) | Tetrabenazine (Active Metabolites) | Fold Change |

| Half-life (t½) | ~8-9 hours | ~4-5 hours | ~2-fold increase |

| AUC (Total Exposure) | Increased | Baseline | ~2-fold increase |

| Cmax (Peak Concentration) | Lower | Baseline | Reduced |

Data compiled from publicly available information.

Table 2: Pharmacokinetic Parameters of Deutivacaftor (CTP-656) vs. Ivacaftor

| Parameter | Deutivacaftor (CTP-656) | Ivacaftor | Fold Change |

| Half-life (t½) | ~15.9 hours | ~11.3 hours | ~1.4-fold increase |

| AUC (Total Exposure) | Increased | Baseline | ~3-fold increase |

| Plasma Concentration at 24h | Increased | Baseline | ~3-fold increase |

Data compiled from publicly available information.

Table 3: Pharmacokinetic Parameters of d9-Caffeine vs. Caffeine in Humans

| Parameter | d9-Caffeine | Caffeine | Fold Change |

| AUC (Total Exposure) | Increased | Baseline | ~4-fold increase[5] |

| Cmax (Peak Concentration) | Higher | Baseline | Increased[5] |

| Metabolite Exposure | Substantially Lower | Baseline | Reduced[5] |

Data from a single-dose pharmacokinetic study in healthy adult volunteers.[5]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Understanding the mechanisms by which deuteration exerts its effects requires a clear visualization of the biological pathways and experimental processes involved. The following diagrams, generated using the DOT language, illustrate key concepts.

The Cytochrome P450 (CYP) Metabolic Pathway

The CYP enzyme system is a major pathway for the metabolism of many drugs. Deuteration at a site of CYP-mediated oxidation can slow down this process, as depicted below.

Deucravacitinib Signaling Pathway

Deucravacitinib is a novel, deuterated, oral, selective inhibitor of tyrosine kinase 2 (TYK2). Its mechanism of action involves the allosteric inhibition of TYK2, which plays a key role in the signaling of pro-inflammatory cytokines.

Experimental Workflow for In Vitro Metabolic Stability Assay

A common method to assess the impact of deuteration is the in vitro metabolic stability assay using liver microsomes.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurately characterizing the isotope effects of deuterated compounds.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine and compare the in vitro metabolic stability of a deuterated compound and its non-deuterated analog.

Materials:

-

Deuterated and non-deuterated test compounds

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Cofactor solution (e.g., MgCl₂)

-

Quenching solution (e.g., cold acetonitrile containing an internal standard)

-

96-well plates

-

Incubator capable of maintaining 37°C

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the deuterated and non-deuterated compounds in a suitable solvent (e.g., DMSO).

-

Thaw the human liver microsomes on ice. Dilute the microsomes to the desired final protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the phosphate buffer, diluted microsome suspension, and the test compound (final concentration typically 1 µM).

-

Pre-incubate the plate at 37°C for approximately 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

-

-

Time-Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in the respective wells by adding a volume of cold quenching solution (e.g., 2-4 volumes of acetonitrile with an internal standard). The 0-minute time point is typically quenched immediately after the addition of the NADPH regenerating system.

-

-

Sample Processing:

-

After the final time point, centrifuge the 96-well plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the appropriate equation for the experimental setup.

-

Compare the t½ and CLint values of the deuterated and non-deuterated compounds to determine the effect of deuteration on metabolic stability.

-

Competitive Kinetic Isotope Effect (KIE) Measurement by LC-MS

Objective: To determine the KIE of a metabolic reaction by analyzing the relative rates of metabolism of a deuterated and non-deuterated compound in a single incubation.

Materials:

-

A mixture of the deuterated and non-deuterated compounds (e.g., a 1:1 molar ratio)

-

Metabolically active system (e.g., human liver microsomes, recombinant CYP enzymes)

-

Appropriate buffers and cofactors (as described in 4.1)

-

Quenching solution

-

LC-MS/MS system

Procedure:

-

Reaction Setup:

-

Prepare a stock solution containing a known ratio of the deuterated and non-deuterated compounds.

-

Set up the incubation reaction as described in the metabolic stability assay (Section 4.1), using the mixture of the two compounds as the substrate.

-

-

Reaction and Sampling:

-

Initiate the reaction and collect samples at various time points, ensuring that the reaction does not proceed to completion (typically, measurements are taken at low to moderate substrate conversion).

-

Quench the reaction at each time point.

-

-

LC-MS/MS Analysis:

-

Develop and validate an LC-MS/MS method that can differentiate and quantify both the deuterated and non-deuterated parent compounds.

-

Analyze the samples to determine the ratio of the non-deuterated to the deuterated compound remaining at each time point.

-

-

Data Analysis:

-

The KIE can be calculated using various equations that relate the change in the isotopic ratio of the remaining substrate to the fraction of the reaction completed. A common approach is to plot the ratio of the natural logarithm of the fraction of the remaining deuterated substrate against the natural logarithm of the fraction of the remaining non-deuterated substrate. The slope of this line gives the KIE.

-

Conclusion

The selective incorporation of deuterium into drug molecules offers a proven and powerful strategy to enhance their therapeutic properties. By leveraging the kinetic isotope effect, drug developers can significantly improve a compound's metabolic stability, leading to more favorable pharmacokinetic profiles. This in-depth guide has provided the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers, scientists, and drug development professionals to effectively utilize deuteration as a tool for creating safer and more effective medicines. The continued exploration of isotope effects in drug design promises to unlock new therapeutic possibilities and address unmet medical needs.

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. d9 Designs⢠| Studies on d9-Caffeine | Pharmacokinetic, pharmacological, and genotoxic evaluation of deuterated caffeine [d9designs.com]

- 4. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lennham Pharmaceuticals Announces Topline Results from Pharmacokinetic Study of d9-Caffeine Versus Caffeine - BioSpace [biospace.com]

A Technical Guide to Methyl Heptadecanoate-d33: Commercial Availability, Grades, and Applications in Research

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is critical for achieving accurate and reproducible quantification of analytes in complex biological matrices. Methyl heptadecanoate-d33, a deuterated analog of methyl heptadecanoate, serves as an invaluable tool in mass spectrometry-based lipid analysis. This technical guide provides a comprehensive overview of its commercial availability, the various grades in which it is offered, and detailed methodologies for its application as an internal standard in fatty acid analysis.

Commercial Availability and Grades

This compound is available from several reputable chemical suppliers, catering to a range of research needs from academic laboratories to industrial drug development settings. The compound is typically offered in various grades, each with specific purity and isotopic enrichment levels suitable for different applications. The primary grades available are analytical standard and research grade, with some suppliers also offering biotechnology-grade products. Key suppliers include Sigma-Aldrich, MedChemExpress, Molecular Depot, Larodan, and CDN Isotopes.

Quantitative data on the commercially available grades of this compound have been compiled in the table below for easy comparison.

| Supplier | Grade | Chemical Purity | Isotopic Purity (atom % D) | CAS Number |

| Sigma-Aldrich | Analytical Standard | ≥97.5% (GC)[1][2] | ≥97.5% (NMR)[1][2] | 1219804-81-5[1][2] |

| Sigma-Aldrich | Research Grade | 98% (CP)[3] | 98%[3] | 1219804-81-5[3] |

| MedChemExpress | Research Grade | 99.04%[4] | Not Specified | 1219804-81-5[4] |

| Molecular Depot | Biotechnology Grade | Highly Pure[5] | Not Specified | B2017900 (Cat. No.)[5] |

| Larodan | Research Grade | >98%[6] | Not Specified | 1219804-81-5[6] |

| Blue Tiger Scientific | Biotechnology Grade | Highly Pure[7] | Not Specified | Not Specified |

Experimental Protocols: Quantification of Fatty Acids using this compound as an Internal Standard

The most prevalent application of this compound is as an internal standard for the quantitative analysis of fatty acids in biological samples by gas chromatography-mass spectrometry (GC-MS).[4] The use of a deuterated standard is crucial for correcting for sample loss during preparation and for variations in instrument performance, thereby ensuring high-quality, reproducible data. The general workflow involves lipid extraction, saponification and derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis.

I. Lipid Extraction

-

Sample Preparation: A known quantity of the biological sample (e.g., plasma, tissue homogenate, or cell pellet) is placed in a glass tube.

-

Addition of Internal Standard: A precise amount of this compound, dissolved in an appropriate organic solvent, is added to the sample.

-

Solvent Extraction: Lipids are extracted using a solvent system, typically a mixture of chloroform and methanol (e.g., 2:1 v/v). The sample is vortexed vigorously and then centrifuged to separate the organic and aqueous phases.

-

Isolation of Lipid Layer: The lower organic phase, containing the lipids, is carefully transferred to a new glass tube.

II. Saponification and Derivatization to FAMEs

-

Solvent Evaporation: The organic solvent is evaporated under a stream of nitrogen gas to yield the dried lipid extract.

-

Saponification: The lipid extract is reconstituted in a methanolic solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) and heated to hydrolyze the ester linkages, releasing the free fatty acids.

-

Acidification: The reaction mixture is acidified with an acid (e.g., hydrochloric acid) to protonate the fatty acid salts.

-

Esterification: The free fatty acids are converted to their more volatile methyl esters (FAMEs). A common and efficient method is the use of boron trifluoride (BF3) in methanol. The mixture is heated to drive the reaction to completion.

-

Extraction of FAMEs: After cooling, water and a non-polar organic solvent (e.g., hexane or heptane) are added. The mixture is vortexed and centrifuged, and the upper organic layer containing the FAMEs is collected for GC-MS analysis.

III. GC-MS Analysis

-

Injection: A small volume (typically 1 µL) of the FAMEs extract is injected into the GC-MS system.

-

Gas Chromatography: The FAMEs are separated based on their boiling points and polarity on a capillary column (e.g., a wax-type or biscyanopropyl phase column). The oven temperature is programmed with a gradient to ensure optimal separation of different fatty acids.

-

Mass Spectrometry: As the separated FAMEs elute from the GC column, they are ionized and detected by the mass spectrometer. For quantitative analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring specific ions for each analyte and the internal standard.

-

Quantification: The concentration of each endogenous fatty acid is determined by calculating the ratio of its peak area to the peak area of the this compound internal standard and comparing this ratio to a calibration curve generated with known concentrations of non-deuterated fatty acid standards.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the quantification of fatty acids using a deuterated internal standard.

Caption: Experimental workflow for fatty acid analysis.

Logical Framework for Internal Standard-Based Quantification

The use of an internal standard like this compound is based on a sound logical principle that ensures the reliability of the quantification. The following diagram outlines this logical relationship.

References

- 1. benchchem.com [benchchem.com]

- 2. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. metsol.com [metsol.com]

- 5. lipidmaps.org [lipidmaps.org]

- 6. agilent.com [agilent.com]

- 7. dmoserv3.whoi.edu [dmoserv3.whoi.edu]

Methodological & Application

Application Notes and Protocols for the Use of Methyl Heptadecanoate-d33 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In quantitative analysis, the use of an internal standard is crucial for achieving accurate and reliable results by correcting for variations during sample preparation and instrumental analysis.[1][2] Deuterated compounds are ideal internal standards as they exhibit similar chemical and physical properties to their non-deuterated counterparts, ensuring they behave similarly throughout the analytical process.[2][3][4]

Methyl heptadecanoate-d33 is a deuterated form of methyl heptadecanoate, an odd-chain fatty acid methyl ester. Due to the low natural abundance of odd-chain fatty acids in many biological matrices, methyl heptadecanoate is a commonly employed internal standard for the analysis of fatty acid methyl esters (FAMEs).[5][6] The use of the deuterated analog, this compound, offers the significant advantage of co-eluting with other FAMEs while being distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer, thereby providing a precise reference point for quantification.[7]

These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound as an internal standard in GC-MS based lipidomics and other quantitative analyses.

Principle of Internal Standardization with this compound

The fundamental principle of using an internal standard is to add a known amount of a reference compound to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.[2] This standard, in this case, this compound, experiences the same analytical variations as the target analytes, including extraction inefficiencies, derivatization inconsistencies, and injection volume variations.[3][4]

By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are normalized, leading to more accurate and precise quantification. The use of a stable isotope-labeled internal standard like this compound is particularly advantageous because it has nearly identical chromatographic retention times and ionization efficiencies as the corresponding unlabeled analytes, but is easily differentiated by the mass spectrometer.[6][7]

Experimental Workflow

The overall experimental workflow for utilizing this compound as an internal standard in GC-MS analysis typically involves sample preparation, including lipid extraction and derivatization, followed by GC-MS analysis and data processing.

Caption: General experimental workflow for quantitative analysis using an internal standard.

Detailed Experimental Protocols

Materials and Reagents

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or methanol) at a concentration of 1 mg/mL. Store at -20°C.

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target fatty acid methyl esters and a constant concentration of this compound.

-

Solvents: High-purity solvents such as hexane, methanol, chloroform, and acetonitrile are required for extraction and sample preparation.

-

Derivatization Reagents: Common reagents for converting fatty acids to FAMEs include boron trifluoride in methanol (BF3-MeOH), methanolic HCl, or (N,O-Bis(trimethylsilyl)trifluoroacetamide) with Trimethylchlorosilane (BSTFA + TMCS).[8]

Sample Preparation: Lipid Extraction and Derivatization

The following is a general protocol for the extraction and derivatization of fatty acids from biological samples. The specific volumes and concentrations may need to be optimized based on the sample type and expected analyte concentrations.

-

Sample Aliquoting: Take a known amount of the biological sample (e.g., 100 µL of plasma, 10-20 mg of tissue, or 1x10^6 cells).

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard stock solution to each sample to achieve a final concentration within the linear range of the assay. A typical concentration is around 50 µg/mL.[5]

-

Lipid Extraction (Folch Method):

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

-

Vortex thoroughly for 1 minute.

-

Add 0.5 mL of 0.9% NaCl solution and vortex again.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic layer containing the lipids.

-

-

Derivatization to FAMEs (using BF3-Methanol):

-

Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen.

-

Add 1 mL of 14% BF3-Methanol solution to the dried extract.

-

Heat the mixture at 60-70°C for 30-60 minutes.[9]

-

Cool the sample to room temperature.

-

Add 1 mL of hexane and 1 mL of distilled water, then vortex.

-